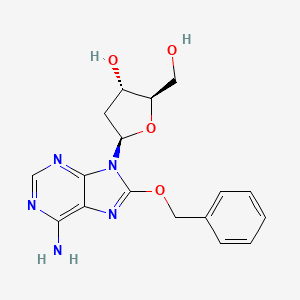

8-Benzyloxy-2'-deoxyadenosine

Description

BenchChem offers high-quality 8-Benzyloxy-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Benzyloxy-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-phenylmethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c18-15-14-16(20-9-19-15)22(13-6-11(24)12(7-23)26-13)17(21-14)25-8-10-4-2-1-3-5-10/h1-5,9,11-13,23-24H,6-8H2,(H2,18,19,20)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKGWLUSIWDAMW-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2OCC4=CC=CC=C4)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyloxy-dA as a syn-Conformation DNA Probe

Abstract

The conformational state of the N-glycosidic bond in purine nucleosides, existing in either a syn or anti orientation, is a critical determinant of DNA secondary structure and its recognition by proteins. While the anti conformation is predominant in canonical B-DNA, the syn conformation is a hallmark of alternative structures such as Z-DNA and is often adopted by nucleotides at sites of DNA damage or within the active sites of DNA-processing enzymes. Probing the functional consequences of this conformational switch requires tools that can lock a nucleoside into the syn state. This technical guide details the rationale, synthesis, and application of 8-Benzyloxy-2'-deoxyadenosine (8-Benzyloxy-dA), a powerful molecular probe designed to enforce a syn conformation. By introducing a bulky benzyloxy group at the C8 position of adenine, steric hindrance with the deoxyribose ring forces the base to adopt the syn orientation. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage 8-Benzyloxy-dA in their investigations of DNA structure, DNA-protein interactions, and for the rational design of novel therapeutics.

Introduction: The Significance of Glycosidic Bond Conformation in DNA

The three-dimensional architecture of DNA is not static. Beyond the iconic double helix, DNA can adopt a variety of conformations, each with distinct biological implications. A fundamental parameter governing this structural polymorphism is the rotational freedom around the N-glycosidic bond, which connects the nucleobase to the deoxyribose sugar. This rotation gives rise to two principal conformations: anti and syn (Figure 1).

In the canonical right-handed B-DNA, all purine nucleosides are in the anti conformation, where the bulk of the base is oriented away from the sugar.[1] However, the syn conformation, where the base is positioned over the sugar ring, is crucial for the formation of left-handed Z-DNA, a structure implicated in transcriptional regulation and genomic instability.[2] Furthermore, certain DNA lesions, such as 8-oxoguanine, preferentially adopt the syn conformation, which can lead to mutagenic base pairing during replication.[3][4] DNA polymerases and repair enzymes also often induce or recognize syn conformations within their active sites.[4]

To dissect the functional roles of the syn conformation, it is essential to have molecular tools that can stabilize this state at specific positions within a DNA sequence. A well-established strategy is the introduction of a bulky substituent at the C8 position of a purine base.[5] The steric clash between this substituent and the sugar moiety makes the anti conformation energetically unfavorable, effectively locking the nucleoside in the syn state. 8-Benzyloxy-dA, with its sizable benzyloxy group, is an exemplary probe for this purpose.

Caption: Anti vs. syn conformation of the N-glycosidic bond in deoxyadenosine.

Rationale for 8-Benzyloxy-dA as a syn-Conformation Probe

The choice of a benzyloxy group as the C8 substituent is based on several key considerations:

-

Steric Bulk: The benzyl group is sufficiently large to create a significant steric barrier to the anti conformation, ensuring a high population of the syn state.

-

Chemical Stability: The ether linkage of the benzyloxy group is stable to the conditions required for automated phosphoramidite-based DNA synthesis and deprotection.[6] This is an advantage over other C8-substituents, such as the 8-bromo group, which can be susceptible to depurination under acidic conditions.[6]

-

Synthetic Accessibility: The synthesis of 8-Benzyloxy-dA can be achieved through established chemical routes, starting from commercially available 2'-deoxyadenosine.

The introduction of 8-Benzyloxy-dA into an oligonucleotide is predicted to have profound and measurable effects on the structure and stability of the DNA duplex, making it a valuable tool for a range of applications.

Synthesis and Incorporation of 8-Benzyloxy-dA into Oligonucleotides

The synthesis of the 8-Benzyloxy-dA phosphoramidite building block for automated DNA synthesis follows a multi-step procedure. The general workflow is outlined below and is based on established protocols for similar 8-substituted purine nucleosides.[6][7]

Caption: Synthetic workflow for 8-Benzyloxy-dA phosphoramidite.

Experimental Protocol: Synthesis of 8-Benzyloxy-dA Phosphoramidite

Part 1: Synthesis of 8-Bromo-2'-deoxyadenosine

-

Dissolve 2'-deoxyadenosine in a suitable buffer (e.g., sodium acetate).

-

Slowly add a solution of bromine in the same buffer at room temperature.

-

Stir the reaction mixture until completion, monitoring by TLC or HPLC.

-

Quench the reaction and purify the product by column chromatography to yield 8-bromo-2'-deoxyadenosine.

Part 2: Synthesis of 8-Benzyloxy-2'-deoxyadenosine

-

Prepare sodium benzyl oxide by reacting benzyl alcohol with a strong base like sodium hydride in an anhydrous solvent (e.g., DMF).

-

Add 8-bromo-2'-deoxyadenosine to the sodium benzyl oxide solution.

-

Heat the reaction mixture and monitor its progress by TLC or HPLC.

-

After completion, quench the reaction and purify the product by column chromatography.

Part 3: 5'-DMT Protection

-

Dissolve 8-Benzyloxy-2'-deoxyadenosine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Work up the reaction and purify the 5'-DMT-8-Benzyloxy-dA by column chromatography.

Part 4: Phosphitylation

-

Dissolve the 5'-DMT protected nucleoside in anhydrous dichloromethane.

-

Add a suitable phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) and an activator (e.g., N,N-diisopropylethylamine).

-

Stir the reaction under an inert atmosphere at room temperature.

-

Upon completion, purify the final phosphoramidite product by column chromatography and store it under anhydrous conditions.

This phosphoramidite can then be used in a standard automated DNA synthesizer to incorporate 8-Benzyloxy-dA at any desired position within an oligonucleotide sequence.[8][9]

Biophysical Characterization of DNA Containing 8-Benzyloxy-dA

Once incorporated into an oligonucleotide, the biophysical properties of the modified DNA duplex should be thoroughly characterized to confirm the conformational effects of the 8-Benzyloxy-dA modification.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for probing the secondary structure of DNA.[10][11] Different DNA conformations exhibit distinct CD spectra. B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm, while Z-form DNA displays a characteristic inverted spectrum with a negative band around 290 nm and a positive band around 260 nm.[11] The incorporation of 8-Benzyloxy-dA into a sequence prone to Z-DNA formation (e.g., alternating purine-pyrimidine sequences) is expected to stabilize the Z-conformation, leading to a characteristic Z-DNA CD spectrum even under low salt conditions.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level. For a nucleoside in the syn conformation, characteristic Nuclear Overhauser Effects (NOEs) are observed between the base protons (H8 for adenine) and the sugar protons (H1' and H2').[5] In the anti conformation, these NOEs are absent. Therefore, 1D and 2D NMR experiments on an oligonucleotide containing 8-Benzyloxy-dA can be used to definitively confirm the syn conformation of the modified residue. Chemical shift perturbations of neighboring residues can also provide insights into the local structural changes induced by the modification.

UV Thermal Denaturation Studies

The thermodynamic stability of a DNA duplex is assessed by measuring its melting temperature (Tm), the temperature at which half of the duplex is dissociated. This is typically done by monitoring the change in UV absorbance at 260 nm as a function of temperature. The incorporation of a syn-conformation nucleoside can have a variable effect on duplex stability, depending on the sequence context and the identity of the opposing base.[6] In many cases, the disruption of standard Watson-Crick base pairing geometry by the syn conformation can lead to a decrease in the Tm.[5] A systematic study of the Tm of duplexes containing 8-Benzyloxy-dA paired with each of the four natural bases (A, T, C, G) will provide valuable thermodynamic data.

| Biophysical Technique | Parameter Measured | Expected Outcome for 8-Benzyloxy-dA |

| Circular Dichroism (CD) | Ellipticity | Induction of Z-DNA-like spectral features. |

| NMR Spectroscopy | NOEs, Chemical Shifts | Confirmation of syn conformation via H8-H1'/H2' NOEs. |

| UV Thermal Denaturation | Melting Temperature (Tm) | Sequence-dependent changes in duplex stability. |

Applications in Research and Drug Development

The ability to lock a specific adenosine residue in the syn conformation opens up numerous avenues for research and therapeutic development.

Probing Z-DNA and other Non-B DNA Structures

8-Benzyloxy-dA can be used to stabilize Z-DNA and other non-canonical structures that involve syn-conformation purines. By incorporating this modified nucleoside into specific sequences, researchers can study the formation and stability of these structures and investigate their interactions with proteins that specifically recognize them, such as the Z-DNA binding protein Z-alpha.

Investigating DNA-Protein Interactions

Many DNA processing enzymes, including polymerases and repair enzymes, interact with DNA in a highly dynamic manner that can involve flipping bases out of the helix or inducing localized conformational changes. Oligonucleotides containing 8-Benzyloxy-dA can be used as mechanistic probes to understand how these enzymes recognize and process substrates with a syn conformation. For example, one could test the ability of a DNA polymerase to bypass a template base that is locked in the syn state.

Structure-Based Drug Design

The conformational state of DNA is a key parameter in the recognition of DNA by small molecule drugs. Many DNA-binding drugs show a preference for specific DNA conformations. By using oligonucleotides containing 8-Benzyloxy-dA, it is possible to screen for and design drugs that specifically target DNA structures containing syn-conformation adenosines. This could lead to the development of more selective and potent therapeutic agents.

Caption: Applications of 8-Benzyloxy-dA as a syn-conformation DNA probe.

Conclusion

8-Benzyloxy-dA is a powerful and versatile tool for the study of DNA structure and function. By forcing the adoption of a syn conformation, this modified nucleoside allows for the targeted investigation of non-canonical DNA structures and their interactions with proteins and small molecules. The synthetic route to the corresponding phosphoramidite is accessible, and the biophysical characterization of the resulting modified oligonucleotides can be achieved using standard laboratory techniques. As our understanding of the complex conformational landscape of DNA continues to grow, probes such as 8-Benzyloxy-dA will become increasingly valuable for researchers in molecular biology, biochemistry, and drug discovery.

References

- Conformation of Nucleic Acid Components. Macromolecular Structure of Polynucleotides. (n.d.).

- Buyens, K., & Pilcher, L. A. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Journal of Heterocyclic Chemistry, 60(10), 1760-1766.

- Kypr, J., Kejnovska, I., Renciuk, D., & Vorlickova, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725.

- Ranjbar, B., & Gill, P. (2009). Circular Dichroism and Conformational Polymorphism of DNA.

- Schwartz, T., Rould, M. A., Lowenhaupt, K., Herbert, A., & Rich, A. (2001). Z-Form Stabilization By The Zα Domain Of Adar1p150 Has Subtle Effects On A-To-I Editing. bioRxiv.

- Školáková, P., Bednářová, K., Vorlíčková, M., & Sagi, J. (2024). Spectroscopic studies of sequence-dependent conformational transitions in asymmetric G/C rich double-stranded DNA. Biologia, 1-9.

- Eason, R. G., Burkhardt, D. M., Phillips, S. J., Smith, D. P., & David, S. S. (1996). Synthesis and characterization of 8-methoxy-2'- deoxyadenosine-containing oligonucleotides to probe the syn glycosidic conformation of 2'-deoxyadenosine within DNA. Nucleic Acids Research, 24(4), 643–649.

- Ha, S. C., Lowenhaupt, K., Rich, A., Kim, Y. G., & Kim, K. K. (2005). A poxvirus protein forms a complex with left-handed Z-DNA: Crystal structure of a Yatapoxvirus Zalpha bound to DNA. Proceedings of the National Academy of Sciences, 102(41), 14367–14372.

- Hayen, J. L., Barbon, D. P., Herbet, C., Vitello, R., Taouba, H., Faliński, S., ... & Liégeois, J. F. (2023). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL)-ORBi.

- Frieden, M., Aviñó, A., & Eritja, R. (2003). Convenient synthesis of 8-amino-2'-deoxyadenosine. Nucleosides, Nucleotides & Nucleic Acids, 22(2), 193-202.

- Zhang, W., Gao, Q., Wei, S., Fu, B., Yang, Q., & Ming, X. (2018). Synthesis of 8-Substituted 2'-Deoxyisoguanosines via Unprotected 8-Brominated 2-Amino-2'-deoxyadenosine. Chemistry & Biodiversity, 15(1), e1700335.

- Dickerson, R. E., & Drew, H. R. (1981). Structure of a B-DNA dodecamer: conformation and dynamics. Journal of molecular biology, 149(4), 761-786.

-

ATDBio. (n.d.). DNA duplex stability. Retrieved from [Link]

- Aviñó, A., Frieden, M., & Eritja, R. (2001). Studies on the synthesis of oligonucleotides containing photoreactive nucleosides: 2-azido-2'-deoxyinosine and 8-azido-2'-deoxyadenosine.

- Breslauer, K. J., Frank, R., Blöcker, H., & Marky, L. A. (1986). Predicting DNA duplex stability from the base sequence. Proceedings of the National Academy of Sciences, 83(11), 3746-3750.

- McAuley-Hecht, K. E., Leonard, G. A., Gibson, N. J., Thomson, J. B., Watson, W. P., Hunter, W. N., & Brown, T. (1994). CRYSTAL STRUCTURE OF A DNA DUPLEX CONTAINING 8-HYDROXYDEOXYGUANINE.ADENINE BASE-PAIRS. RCSB PDB.

- Plum, G. E., Gacy, A. W., & Breslauer, K. J. (1995). Influence of the Oxidatively Damaged Adduct 8-oxodeoxyguanosine on the Conformation, Energetics, and Thermodynamic Stability of a DNA Duplex. Biochemistry, 34(49), 16148-16160.

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

- Wilson, W. D., & Lee, M. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. International Journal of Molecular Sciences, 23(9), 5035.

- SantaLucia Jr, J. (2004). The thermodynamics of DNA structural motifs. Annual review of biophysics and biomolecular structure, 33, 415-440.

- Sugimoto, N., Nakano, S. I., & Yoneyama, M. (1995). Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure. Biochemistry, 34(34), 10807-10815.

- Gessner, R. V., Quigley, G. J., Wang, A. H., van der Marel, G. A., van Boom, J. H., & Rich, A. (1985). intrinsic structure and stability of out-of-alternation base pairs in Z-DNA. Biochemistry, 24(1), 237-240.

- Bonaccio, M., Lisi, S., & Peracchi, A. (2006). Kinetic and thermodynamic characterization of the RNA-cleaving 8-17 deoxyribozyme. Nucleic acids research, 34(1), 161-169.

- David, S. A., & Schreiber, S. L. (2016). Chemical probes and drug leads from advances in synthetic planning and methodology. ACS chemical biology, 11(3), 594-605.

- Bulyk, M. L., Gentalen, E., Lockhart, D. J., & Church, G. M. (1999). Quantifying DNA–protein interactions by double-stranded DNA arrays.

- Curuksu, J., & Zakrzewska, K. (2010). Indirect readout in drug-DNA recognition: role of sequence-dependent DNA conformation. Nucleic acids research, 38(19), 6777-6787.

- Batra, V. K., Beard, W. A., Shock, D. D., Krahn, J. M., Pedersen, L. C., & Wilson, S. H. (2012). Binary complex crystal structure of DNA polymerase β reveals multiple conformations of the templating 8-oxoguanine lesion. Journal of Biological Chemistry, 287(2), 1458-1467.

- Li, X., & Mo, F. (2022).

- Wang, A. H., Quigley, G. J., Kolpak, F. J., Crawford, J. L., Van Boom, J. H., Van der Marel, G., & Rich, A. (1979). Molecular structure of a left-handed double helical DNA fragment at atomic resolution.

-

NP-MRD. (2024). Deoxyadenosine (NP0000617). Retrieved from [Link]

- Zaher, H. S., & Green, R. (2010). Insights into the base-pairing preferences of 8-oxoguanosine on the ribosome. RNA, 16(1), 215-221.

- Sharma, S., & Singh, P. (2017). Unusual DNA Structures. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 458-472.

- Wang, C., Li, D., & Zhang, W. (2024). Research status and application progress of small molecule drug screening technology. Frontiers in Molecular Biosciences, 11, 1412036.

- Gromova, E. S., & Shabarova, Z. A. (1990). DNA-protein interactions: the use of synthetic oligo- and polynucleotides for studying single-stranded-DNA-binding proteins and restriction endonucleases. Progress in nucleic acid research and molecular biology, 39, 1-47.

- De Villar, M. A. P., & Johnson, M. E. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical chemistry, 91(6), 4061-4068.

-

ResearchGate. (2017). DNA-Protein Interactions. Retrieved from [Link]

-

YouTube. (2024). Confirmation of the "Conformation" is key for drug discovery and development. Retrieved from [Link]

- Chowdhury, N., & Bagchi, A. (2015). An Overview of DNA-Protein Interactions. Current Chemical Biology, 9(2), 80-87.

- Chowdhury, N., & Bagchi, A. (2015). An Overview of DNA-Protein Interactions. Bentham Science Publishers.

Sources

- 1. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dasher.wustl.edu [dasher.wustl.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of 8-methoxy-2'- deoxyadenosine-containing oligonucleotides to probe the syn glycosidic conformation of 2'-deoxyadenosine within DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. scispace.com [scispace.com]

- 10. Kinetic and thermodynamic characterization of the RNA-cleaving 8-17 deoxyribozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopic properties dna: Topics by Science.gov [science.gov]

- 12. Synthesis of 8-Substituted 2'-Deoxyisoguanosines via Unprotected 8-Brominated 2-Amino-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between N6-benzoyl and 8-benzyloxy adenosine

Technical Whitepaper: Structural, Synthetic, and Functional Divergence of -Benzoyl and 8-Benzyloxy Adenosine[1]

Executive Summary

This technical guide delineates the critical distinctions between

- -Benzoyl Adenosine is a transient synthetic tool . It serves as the canonical protecting group for the exocyclic amine during oligonucleotide synthesis, designed for stability during chain assembly and lability during final deprotection.[1]

-

8-Benzyloxy Adenosine is a functional pharmacophore . It is a stable modification at the C8 position, utilized primarily to lock the nucleoside into a syn-conformation for probing adenosine receptor binding pockets and studying steric constraints in polymerase fidelity.

Part 1: Structural & Electronic Landscape[1]

The fundamental difference lies in the regiochemistry of the modification and the nature of the chemical bond, which dictates the electronic distribution and conformational bias of the purine ring.

Chemical Architecture

| Feature | 8-Benzyloxy Adenosine (8-BnO-A) | |

| Modification Site | Exocyclic Amine ( | C8 Carbon of Purine Ring |

| Bond Type | Amide ( | Ether ( |

| Electronic Effect | Electron Withdrawing (EWG) | Electron Donating (EDG) |

| Basicity (N1) | Significantly Reduced (Non-nucleophilic) | Slightly Altered (Retains nucleophilicity) |

| Conformation | Anti (Standard) | Locked Syn (Steric Constraint) |

| Primary Role | Protecting Group (Transient) | Structural Probe / Ligand (Permanent) |

Conformational Bias (The "Syn-Lock")

The most scientifically significant difference is the conformational impact on the glycosidic bond (

-

-Bz-A: The benzoyl group at

-

8-BnO-A: The benzyloxy group at C8 creates a severe steric clash with the ribose oxygen (O4') and the H2' if the base adopts the anti conformation. To relieve this strain, the purine ring rotates 180° into the high-energy syn conformation . This "conformational lock" is exploited in medicinal chemistry to design ligands that fit specific hydrophobic pockets in Adenosine Receptors (ARs).

Figure 1: Conformational divergence.

Part 2: -Benzoyl Adenosine: The Synthetic Workhorse

Mechanism of Protection

In automated oligonucleotide synthesis (phosphoramidite chemistry), the exocyclic amine of adenine is nucleophilic enough to react with activated phosphoramidites, leading to branching (N-P bond formation). Benzoylation converts the amine into a non-nucleophilic amide.

Why Benzoyl? Unlike Acetyl (used for Cytosine) or Isobutyryl (used for Guanine), Adenine requires a balance. The benzoyl bond is stable enough to survive the acidic detritylation steps (TCA/DCM) but labile enough to be removed by ammonium hydroxide during the final cleavage/deprotection step.

Synthesis Protocol (Transient Protection)

Note: This describes the preparation of the protected nucleoside for downstream phosphoramidite synthesis.

Reagents: Adenosine, Trimethylsilyl chloride (TMSCl), Benzoyl Chloride (BzCl), Pyridine, Aqueous Ammonia.

-

Transient Silylation: Suspend dried Adenosine (10 mmol) in anhydrous Pyridine (50 mL). Add TMSCl (5 eq.) to protect the 2', 3', and 5' hydroxyls. Stir for 2 hours.

-

Rationale: Prevents esterification of the sugar hydroxyls.

-

-

N-Benzoylation: Add BzCl (1.1 eq.) dropwise. Stir at ambient temperature for 4 hours.

-

Hydrolysis (Desilylation): Quench with water followed by aqueous ammonia (29%) to cleave the unstable silyl ethers and any inadvertent O-benzoates, leaving the

-benzoyl amide intact (amides are more stable than esters). -

Purification: Crystallize from Ethanol/Water.

Deprotection (The "Off" Switch)

The utility of

-

Conditions: Concentrated

at 55°C for 8–16 hours (or AMA: 1:1 Methylamine/Ammonium Hydroxide at 65°C for 15 mins). -

Mechanism: Nucleophilic attack of ammonia on the amide carbonyl, forming benzamide and regenerating the free amine of Adenine.

Part 3: 8-Benzyloxy Adenosine: The Functional Pharmacophore

Functional Utility

Unlike the benzoyl group, the 8-benzyloxy group is intended to remain on the molecule. It is often used in:

-

Adenosine Receptor Antagonists: The bulky hydrophobic group at C8 improves affinity for the A3 adenosine receptor by occupying hydrophobic pockets.

-

Fluorescent Probes: 8-substituted analogues often exhibit altered fluorescence properties compared to the parent nucleoside.

-

Mutagenesis Studies: Used to study the effects of syn-conformation on DNA polymerase fidelity (often causing transversion mutations).

Synthesis Protocol (Nucleophilic Aromatic Substitution)

Direct benzoylation of C8 is impossible. The synthesis requires a "halogen dance" or direct displacement of a C8-leaving group.

Reagents: 8-Bromoadenosine, Benzyl Alcohol, Sodium Hydride (NaH), DMF.

-

Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve Benzyl Alcohol (10 eq.) in anhydrous DMF. Add NaH (60% dispersion, 1.2 eq.) at 0°C. Stir until hydrogen evolution ceases.

-

Rationale: Generates the potent benzyloxide anion.

-

-

Displacement: Add 8-Bromoadenosine (1 eq.) to the mixture. Heat to 60–80°C for 4–6 hours.

-

Quench & Workup: Neutralize with dilute acetic acid. Evaporate DMF in vacuo.

-

Purification: Silica gel column chromatography (DCM/MeOH gradient).

Figure 2: Synthetic pathways. The N6 pathway is reversible (protection), whereas the C8 pathway is a permanent modification (substitution).

Part 4: Analytical Differentiation

When characterizing these compounds, specific spectral signatures confirm the identity.

| Method | 8-Benzyloxy Adenosine | |

| UV | ~280 nm (Bathochromic shift from 260 nm due to conjugation of amide with purine) | ~260–265 nm (Slight shift, but distinct shoulder often visible) |

| Downfield shift (~8.7 ppm) due to EWG benzoyl. | Upfield shift relative to 8-H (which is absent). | |

| Present (~8.4 ppm). | Absent (Replaced by substituent). | |

| Standard doublet (~6.0 ppm).[8] | Significant shift due to syn conformation placing the base over the sugar. | |

| Mass Spec | Parent + 104 Da (Benzoyl). | Parent (Adenosine) - 1 (H) + 106 (Benzyloxy) = +105 Da (approx). |

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. Link

-

Herdewijn, P. (2000). Oligonucleotide Synthesis: Methods and Applications. Humana Press. (Standard protocol for N6-protection).[3]

-

Volpini, R., et al. (2002). Synthesis and biological evaluation of 8-alkynyl- and 8-alkenyl-adenosine derivatives as high affinity A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(15), 3271–3279. Link

-

Gao, Z. G., & Jacobson, K. A. (2019). A3 Adenosine Receptor Antagonists. Neuropharmacology, 104, 59–72. (Discusses 8-substituted purines as antagonists).

-

Ikehara, M. (1984). 8-Substituted nucleosides and nucleotides. Conformation and biological activity. Heterocycles, 21(1), 75-90. (Foundational text on the syn-conformation of 8-substituted purines).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Syn and anti addition - Wikipedia [en.wikipedia.org]

- 7. Insights into the base-pairing preferences of 8-oxoguanosine on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Using 8-benzyloxy-dA to study nucleotide excision repair (NER)

Application Note: Mechanistic Profiling of Nucleotide Excision Repair (NER) Using 8-Benzyloxy-2'-Deoxyadenosine (8-benzyloxy-dA)

Executive Summary & Scientific Rationale

Nucleotide Excision Repair (NER) is the primary genomic safeguard against helix-distorting DNA lesions, such as those induced by UV radiation and bulky chemical adducts.[1][2] While cyclobutane pyrimidine dimers (CPDs) are the classical model for NER, they do not fully capture the structural diversity of environmental carcinogens (e.g., polycyclic aromatic hydrocarbons).

8-benzyloxy-2'-deoxyadenosine (8-benzyloxy-dA) serves as a critical synthetic probe for dissecting NER recognition thresholds. Unlike small oxidative lesions (like 8-oxo-dG) handled by the Base Excision Repair (BER) pathway, the 8-benzyloxy-dA adduct possesses a bulky aromatic ring at the C8 position. This steric bulk forces the nucleoside into a syn conformation or distorts the anti conformation, creating a thermodynamic destabilization in the DNA helix that mimics the structural signature of carcinogen-DNA adducts.

This Application Note details the use of 8-benzyloxy-dA containing substrates to quantify Global Genome NER (GG-NER) efficiency, specifically focusing on the initial damage recognition step mediated by the XPC-RAD23B complex.

Mechanistic Insight: The C8-Adduct Recognition Pathway

The efficacy of 8-benzyloxy-dA as an NER probe relies on its ability to induce a " thermodynamic sensing" event. XPC-RAD23B does not recognize the lesion itself but rather the disruption of Watson-Crick base pairing and the resulting flexible "hinge" in the DNA backbone.

Pathway Visualization: NER Recognition of 8-Benzyloxy-dA

Caption: Figure 1. The 8-benzyloxy-dA lesion induces local thermodynamic instability, recruiting the XPC-RAD23B sensor complex to initiate the Global Genome NER cascade.

Experimental Protocol: In Vitro Dual Incision Assay

This protocol describes the "Gold Standard" excision assay using cell-free nuclear extracts. It validates whether the 8-benzyloxy-dA lesion is actively repaired by measuring the release of the characteristic 24–32 nucleotide excision product.

Phase A: Substrate Preparation

Objective: Create a 135-mer DNA duplex containing a single, site-specific 8-benzyloxy-dA adduct.

Materials:

-

Modified Oligo: 50-mer containing 8-benzyloxy-dA (centralized).

-

Scaffold Oligos: Complementary strands to form a circular plasmid or linear 135-mer overhang substrate.

-

Radioisotope: [

-

Step-by-Step:

-

5'-End Labeling: Phosphorylate the 5'-end of the modified oligonucleotide using T4 Polynucleotide Kinase (PNK) and [

--

Why: This allows for autoradiographic detection of the excised fragment later.

-

-

Annealing: Mix the labeled modified oligo with the complementary scaffold strand in equimolar ratios (1:1) in Annealing Buffer (10 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

Hybridization: Heat to 95°C for 5 min, then cool slowly to room temperature over 2 hours.

-

QC Check: Verify duplex formation via non-denaturing PAGE (10%). The duplex should migrate slower than the single strand.

-

Phase B: The Excision Reaction

Objective: Incubate substrate with NER-competent nuclear extracts (e.g., HeLa or CHO cells) to trigger repair.

Reaction Components (Table 1):

| Component | Volume (µL) | Final Conc. | Function |

| Reaction Buffer (5X) | 5.0 | 1X | pH maintenance & ionic strength |

| ATP (20 mM) | 2.5 | 2 mM | Energy for XPB/XPD helicases |

| Creatine Phosphokinase | 0.5 | 5 µg/mL | ATP regeneration system |

| Phosphocreatine | 1.0 | 20 mM | ATP regeneration system |

| HeLa Nuclear Extract | 10.0 | ~50-100 µg | Source of NER proteins (XPA-G) |

| 2.0 | ~100 fmol | The 8-benzyloxy-dA probe | |

| Nuclease-Free Water | 4.0 | N/A | Volume adjustment |

| Total Volume | 25.0 |

Buffer Composition: 45 mM HEPES-KOH (pH 7.8), 70 mM KCl, 7.5 mM MgCl₂, 0.9 mM DTT, 0.4 mM EDTA, 3.4% glycerol, 18 µg BSA.

Protocol:

-

Pre-incubation: Mix all components except the DNA substrate on ice.

-

Initiation: Add the

P-labeled 8-benzyloxy-dA substrate. -

Incubation: Incubate at 30°C for 45–60 minutes .

-

Critical Note: Do not exceed 37°C or 90 minutes, as non-specific nuclease activity will degrade the substrate, masking the specific NER signal.

-

-

Termination: Stop the reaction by adding 80 µL of Proteinase K Digestion Buffer (20 mM Tris-HCl, pH 8.0, 20 mM EDTA, 0.5% SDS) + 20 µg Proteinase K. Incubate at 55°C for 15 minutes.

-

Precipitation: Add 1 mL of ethanol/glycogen mix to precipitate DNA. Centrifuge (14,000 x g, 30 min, 4°C).

-

Resuspension: Dissolve the pellet in Loading Dye (95% formamide, 10 mM EDTA).

Phase C: Detection & Analysis

-

Electrophoresis: Load samples onto a 14% denaturing polyacrylamide sequencing gel (containing 7M Urea).

-

Run Conditions: Run at 45W constant power until bromophenol blue reaches the bottom.

-

Imaging: Expose the gel to a phosphorimager screen for 12–24 hours.

Data Interpretation & Troubleshooting

Expected Results

-

Positive Signal: A distinct ladder of bands between 24 and 32 nucleotides in length. This represents the dual incision product (excision of the lesion-containing strand).

-

Negative Control: A substrate containing a standard Adenine (dA) instead of 8-benzyloxy-dA should show no excision bands.

-

Lesion Comparison (Table 2):

| Substrate Type | Relative NER Efficiency | Mechanistic Note |

| Unmodified dA | < 1% (Background) | No helix distortion; XPC does not bind. |

| 8-oxo-dG | < 5% (in NER assay) | Primarily repaired by BER (OGG1); minimal helix distortion. |

| 8-benzyloxy-dA | 60 - 80% | Strong helix distortion (syn/anti clash); robust XPC recruitment. |

| UV-CPD | 100% (Reference) | Classical NER substrate. |

Troubleshooting "Self-Validating" Systems

-

Issue: Smearing of bands.

-

Cause: Non-specific nuclease degradation.

-

Fix: Reduce incubation time to 30 mins or increase EDTA concentration slightly in the stop buffer. Ensure nuclear extract is prepared with protease inhibitors.

-

-

Issue: No excision signal.

-

Cause: Inactive nuclear extract.

-

Validation: Run a parallel positive control using a UV-irradiated plasmid. If that fails, the extract is compromised (likely oxidation of XPA or XPG).

-

References

-

Schärer, O. D. (2013). Nucleotide Excision Repair in Eukaryotes. Cold Spring Harbor Perspectives in Biology. Link

-

Geacintov, N. E., & Broyde, S. (2017). The diverse biological effects of the N2-dG and C8-dG DNA adducts derived from the carcinogen 2-acetylaminofluorene. Chemical Research in Toxicology. Link

-

Shivji, M. K., et al. (1992). Proliferating cell nuclear antigen is required for DNA excision repair. Cell. Link

-

Reardon, J. T., & Sancar, A. (2006). Nucleotide Excision Repair Assays. Methods in Enzymology. Link

-

Eritja, R., et al. (2003). Convenient synthesis of 8-amino-2'-deoxyadenosine.[3] Nucleosides, Nucleotides & Nucleic Acids. Link(Note: Describes the synthesis pathways for C8-substituted dA derivatives utilized in creating 8-benzyloxy-dA probes).

Sources

Preparation of 8-benzyloxy-2'-deoxyadenosine 5'-triphosphate

An In-Depth Guide to the Chemo-Enzymatic and Chemical Synthesis of 8-benzyloxy-2'-deoxyadenosine 5'-triphosphate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis, purification, and characterization of 8-benzyloxy-2'-deoxyadenosine 5'-triphosphate (8-BnO-dATP), a modified nucleotide with significant potential in biochemical research and drug development. The introduction of a bulky benzyloxy group at the 8-position of the purine ring locks the nucleoside in a syn conformation, making it a valuable tool for probing DNA-protein interactions, studying DNA secondary structures, and developing novel therapeutic agents.[1]

This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key procedural choices, ensuring that researchers can adapt and troubleshoot the synthesis effectively. We will explore two primary synthetic routes: a fully chemical synthesis and a chemo-enzymatic approach, offering flexibility based on available laboratory resources and expertise.

Overview of Synthetic Strategies

The preparation of 8-BnO-dATP involves two principal stages: the synthesis of the modified nucleoside, 8-benzyloxy-2'-deoxyadenosine, followed by its phosphorylation to the 5'-triphosphate.

-

Chemical Synthesis of the Nucleoside: The most direct route begins with the commercially available 8-bromo-2'-deoxyadenosine. A nucleophilic substitution reaction is used to displace the bromine atom with a benzyloxy group.[2] This step is critical as it introduces the desired modification.

-

Phosphorylation to the Triphosphate:

-

Chemical Phosphorylation: The Ludwig-Eckstein method is the preferred chemical route.[3][4] It is a "one-pot, three-step" procedure that offers high yields and minimizes the formation of undesirable by-products compared to other methods like the Yoshikawa protocol, which often results in a mixture of phosphorylation products that are difficult to separate.[3]

-

Enzymatic Phosphorylation: An alternative strategy involves a one-pot enzymatic cascade using a series of kinases to sequentially phosphorylate the nucleoside to its mono-, di-, and finally triphosphate form.[5] This method offers exceptional regioselectivity under mild conditions but requires access to specific, purified enzymes.[5][6]

-

The overall workflow is depicted below.

Figure 1. High-level experimental workflow for the preparation and purification of 8-BnO-dATP.

Part 1: Protocol for Chemical Synthesis of 8-benzyloxy-2'-deoxyadenosine

This protocol details the synthesis of the nucleoside precursor starting from 8-bromo-2'-deoxyadenosine. The mechanism involves the nucleophilic displacement of the bromide at the C8 position.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 8-bromo-2'-deoxyadenosine | ≥98% | Sigma-Aldrich, Carbosynth |

| Benzyl alcohol (BnOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Methanol (MeOH) | ACS Grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |

Step-by-Step Protocol

-

Preparation of Sodium Benzyloxide:

-

Rationale: Sodium benzyloxide is a potent nucleophile required to displace the bromide from the purine ring. It is prepared in situ as it is highly moisture-sensitive.

-

Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq., 60% dispersion) to a flask containing anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous benzyl alcohol (1.5 eq.) dropwise to the suspension.

-

Allow the reaction to stir at room temperature for 1 hour until hydrogen gas evolution ceases. This indicates the complete formation of sodium benzyloxide.

-

-

Nucleophilic Substitution Reaction:

-

Dissolve 8-bromo-2'-deoxyadenosine (1.0 eq.) in a separate flask with anhydrous DMF.

-

Slowly add the solution of 8-bromo-2'-deoxyadenosine to the freshly prepared sodium benzyloxide solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in DCM. The product, 8-benzyloxy-2'-deoxyadenosine, will have a different Rf value than the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench carefully by the slow addition of water.

-

Remove the DMF under reduced pressure.

-

Resuspend the residue in water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to yield 8-benzyloxy-2'-deoxyadenosine as a white solid.

-

Part 2: Protocol for Phosphorylation to 5'-Triphosphate

We present two robust methods for the phosphorylation of the synthesized nucleoside.

Method A: Ludwig-Eckstein Chemical Phosphorylation

This reliable "one-pot" method proceeds through a stable cyclic intermediate, which minimizes byproduct formation and simplifies purification.[3][4]

Figure 2. Reaction scheme for the Ludwig-Eckstein phosphorylation method.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 8-benzyloxy-2'-deoxyadenosine | As synthesized above | - |

| Proton sponge | ≥99% | Sigma-Aldrich |

| Salicyl chlorophosphite | - | Synthesized* |

| Tributylammonium pyrophosphate | - | Sigma-Aldrich |

| Iodine (I₂) | ACS Grade | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Triethylammonium bicarbonate (TEAB) | 1 M solution, pH 7.5-8.5 | Sigma-Aldrich |

*Salicyl chlorophosphite can be prepared from salicylic acid and phosphorus trichloride.

Step-by-Step Protocol

-

Co-evaporation: Co-evaporate the 8-benzyloxy-2'-deoxyadenosine (1.0 eq.) with anhydrous pyridine (2x) and dry thoroughly under high vacuum for several hours.

-

Activation:

-

Under an inert atmosphere, dissolve the dried nucleoside and proton sponge (1.5 eq.) in anhydrous pyridine.

-

Cool the solution to 4 °C.

-

Add a solution of salicyl chlorophosphite (1.2 eq.) in anhydrous dioxane/DCM dropwise.

-

Stir the reaction at room temperature for 2-3 hours.

-

-

Cyclization:

-

In a separate flask, dissolve tributylammonium pyrophosphate (1.5 eq.) and tributylamine (1.5 eq.) in anhydrous DMF.

-

Add this pyrophosphate solution to the reaction mixture from step 2.

-

Stir for another 2-3 hours at room temperature.

-

-

Oxidation and Hydrolysis:

-

Prepare a solution of iodine (2.0 eq.) in pyridine containing 2% water.

-

Add the iodine solution to the reaction mixture and stir for 30 minutes. The solution will turn a dark brown/red.

-

Quench the excess iodine by adding a 5% aqueous solution of sodium sulfite (Na₂SO₃) until the color disappears.

-

Concentrate the reaction mixture in vacuo.

-

Add concentrated ammonium hydroxide and stir for 2 hours to hydrolyze the cyclic intermediate.

-

Remove the ammonia under reduced pressure. The resulting crude solution is now ready for purification.

-

Method B: One-Pot Enzymatic Cascade

This elegant method uses a series of kinases to phosphorylate the nucleoside with high specificity. It is particularly advantageous for sensitive substrates that cannot withstand harsh chemical conditions.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 8-benzyloxy-2'-deoxyadenosine | As synthesized above | - |

| Deoxyadenosine Kinase (dAK) | Recombinant | - |

| Adenylate Kinase (AdK) | Recombinant | Sigma-Aldrich |

| Nucleoside Diphosphate Kinase (NDPK) | Recombinant | Sigma-Aldrich |

| Adenosine Triphosphate (ATP) | Molecular Biology Grade | New England Biolabs |

| Tris-HCl Buffer (pH 7.5) | Molecular Biology Grade | Thermo Fisher |

| Magnesium Chloride (MgCl₂) | Molecular Biology Grade | Thermo Fisher |

Step-by-Step Protocol

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

ATP (1.5 eq.)

-

8-benzyloxy-2'-deoxyadenosine (1.0 eq., from a stock in DMSO)

-

dAK, AdK, and NDPK (optimized amounts, typically in the range of 1-5 U per enzyme)

-

-

Adjust the final volume with nuclease-free water.

-

-

Incubation: Incubate the reaction mixture at 37 °C. The reaction time can vary from 4 to 24 hours.

-

Monitoring: Monitor the formation of the triphosphate product by analytical anion-exchange HPLC.

-

Termination: Terminate the reaction by heat inactivation (e.g., 95 °C for 5 minutes) or by adding EDTA to chelate the Mg²⁺ ions. The crude product is then purified by HPLC.

Part 3: Protocol for Purification of 8-BnO-dATP

Purification is a critical step to remove unreacted starting materials, salts, and phosphorylation byproducts. Reverse-phase HPLC is the method of choice.[7][8]

Equipment and Materials

-

Preparative HPLC system with a UV detector

-

C18 Reverse-Phase (RP) preparative column

-

Triethylammonium bicarbonate (TEAB) buffer, 1.0 M stock, pH 8.5

-

Acetonitrile (ACN), HPLC grade

HPLC Conditions

| Parameter | Condition |

| Column | Preparative C18, 5 µm particle size |

| Eluent A | 50 mM TEAB in ultrapure water |

| Eluent B | 50 mM TEAB in 50% ACN/water |

| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min) |

| Detection | 260 nm |

| Gradient | 0-5 min: 0% B; 5-45 min: 0% to 50% B; 45-50 min: 50% B; 50-55 min: 0% B |

Step-by-Step Protocol

-

Sample Preparation: Dilute the crude reaction mixture from the phosphorylation step with Eluent A. Filter through a 0.22 µm syringe filter before injection.

-

Chromatography: Inject the sample onto the equilibrated HPLC column. Collect fractions corresponding to the major product peak, which is typically the last major peak to elute.

-

Desalting and Lyophilization:

-

Combine the pure fractions.

-

Remove the ACN and the volatile TEAB buffer by repeated co-evaporation with water using a rotary evaporator.

-

Rationale: This step is crucial for removing the TEAB salt, which can interfere with downstream applications. The triethylammonium counter-ion is replaced with sodium.

-

Dissolve the residue in a small amount of water, add a 1 M solution of NaCl (2-3 eq.), and precipitate the triphosphate by adding cold ethanol or acetone.

-

Centrifuge to pellet the sodium salt of the triphosphate.

-

Wash the pellet with cold ethanol/acetone, then dry under vacuum.

-

For final storage, lyophilize the product to obtain a stable, fluffy white powder.

-

Part 4: Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and concentration of the final product.

Analytical Techniques

| Technique | Purpose | Expected Result |

| Analytical RP-HPLC | Assess purity | A single major peak (>95% purity) at the expected retention time.[7] |

| Mass Spectrometry (ESI-MS) | Confirm identity and molecular weight | Negative ion mode should show a peak corresponding to the [M-H]⁻ ion (Expected m/z for C₁₇H₂₁N₅O₁₂P₃⁻: 592.05).[9][10] |

| ³¹P NMR Spectroscopy | Confirm triphosphate moiety and purity | Three distinct phosphorus signals: a doublet (Pγ), a triplet (Pα), and a doublet of doublets (Pβ).[11] |

| ¹H NMR Spectroscopy | Confirm overall chemical structure | Characteristic peaks for the deoxyribose, adenine, and benzyl protons should be present and correctly integrated. |

| UV-Vis Spectroscopy | Determine concentration | Measure absorbance at λmax (~260 nm) and use the Beer-Lambert law (A = εcl). The extinction coefficient (ε) should be determined experimentally. |

Applications and Future Directions

8-benzyloxy-2'-deoxyadenosine 5'-triphosphate is a powerful molecular tool. Its primary utility stems from the bulky 8-substituent, which forces the glycosidic bond into the syn conformation. This makes it invaluable for:

-

Structural Biology: Probing the conformational requirements of DNA polymerases, helicases, and other DNA-binding proteins.[12]

-

Drug Development: Serving as a building block for modified oligonucleotides (e.g., aptamers or siRNAs) with enhanced stability or novel binding properties.[13][14]

-

Nanotechnology: Incorporation into DNA nanostructures to create specific structural constraints or recognition sites.[13]

The protocols described herein provide a reliable and adaptable framework for the synthesis of this and other 8-substituted purine nucleotide analogs, paving the way for further exploration in chemical biology and therapeutic development.

References

-

Glembockyte, V., et al. (2025). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. Available at: [Link]

-

Bördlein, C., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Chemistry. Available at: [Link]

-

De Crécy-Lagard, V., et al. (2019). Mass Spectrometry of Modified RNAs: Recent Developments. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Hocek, M. Group. Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids. UOCHB Available at: [Link]

-

Gasser, G., & Jäschke, A. (2014). Nucleoside Triphosphates - From Synthesis to Biochemical Characterization. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Gasser, G., & Jäschke, A. (2014). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Molecules. Available at: [Link]

-

Schoch, J., & Jäschke, A. (2013). Synthesis and enzymatic incorporation of norbornene-modified nucleoside triphosphates for Diels–Alder bioconjugation. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (2014). Ludwig-Eckstein approach for the synthesis of (base) modified nucleoside triphosphates. ResearchGate. Available at: [Link]

-

Misiura, K., et al. (2024). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Molecules. Available at: [Link]

-

Helm, M., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]

-

Hocek, M., & Fojta, M. (2014). Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology. The Journal of Organic Chemistry. Available at: [Link]

-

Somoza, A. (2012). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Methods in Molecular Biology. Available at: [Link]

-

ResearchGate. (2014). Ludwig-Eckstein synthetic approach. ResearchGate. Available at: [Link]

-

Griffiths, W. J., & Lindner, J. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews. Available at: [Link]

-

Grobe, K. J., et al. (2022). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Helm, M., & Motorin, Y. (2021). Instrumental analysis of RNA modifications. Taylor & Francis Online. Available at: [Link]

-

Wagner, J. R., et al. (2021). The multifaceted behavior of electron attachment in 8-bromo-purine derivatives and the connection with DNA damage. International Journal of Radiation Biology. Available at: [Link]

-

Pannecouque, C., et al. (2011). 8-Modified-2′-Deoxyadenosine Analogues Induce Delayed Polymerization Arrest during HIV-1 Reverse Transcription. PLoS ONE. Available at: [Link]

-

Chaput, J. C., et al. (2017). A Gram-Scale HPLC-Free Synthesis of TNA Triphosphates Using an Iterative Phosphorylation Strategy. Organic Letters. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions. SIELC. Available at: [Link]

-

Liao, J.-Y., et al. (2019). P(V) Reagents for the Scalable Synthesis of Natural and Modified Nucleoside Triphosphates. Journal of the American Chemical Society. Available at: [Link]

-

Wang, Y., et al. Convenient Synthesis of 2'-Deoxynucleoside 5'-Triphosphates without Nucleoside Protection and DNA Polymerase Recognition. Georgia State University. Available at: [Link]

-

PubChem. 8-Bromo-2'-deoxyadenosine. National Center for Biotechnology Information. Available at: [Link]

-

Eason, R. G., et al. (1994). Synthesis and characterization of 8-methoxy-2'- deoxyadenosine-containing oligonucleotides to probe the syn glycosidic conformation of 2'-deoxyadenosine within DNA. Biochemistry. Available at: [Link]

-

Phenomenex. Avoiding Depurination During Trityl-on Purification. Phenomenex. Available at: [Link]

-

ORBi. Synthesis and Radioligand Binding Assays of 6, 7 or 8 Benzyloxy Analogs. ORBi. Available at: [Link]

-

Taniguchi, Y., et al. (2025). Synthesis of Oligodeoxynucleotide Containing Pseudo-Deoxycytidine and Its Triphosphate Derivative. Current Protocols. Available at: [Link]

-

Bird, A. R., et al. (2023). Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle. ChemBioChem. Available at: [Link]

-

Kamiya, H., et al. (2007). 2-Hydroxy-2'-deoxyadenosine 5'-triphosphate enhances A.T --> C.G mutations caused by 8-hydroxy-2'-deoxyguanosine 5'-triphosphate. Biochemistry. Available at: [Link]

-

The Column. (2023). Purification of Nucleotide Triphosphates. Chromatography Online. Available at: [Link]

- Google Patents. (1986). Method for the production of 2'-deoxyadenosine compounds. Google Patents.

- Google Patents. (1963). Method for the preparation of adenosine 5'-triphosphate. Google Patents.

-

Singh, Y., et al. (2024). Optimized Method for the Synthesis of Alkyne-Modified 2'-Deoxynucleoside Triphosphates. Molecules. Available at: [Link]

-

Kore, A. R., et al. (2012). Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

-

Drug Metabolism and Disposition. (2019). Drug Development Strategy in the United States: An Industrial View of DMPK. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Guterres, H., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Synthesis and characterization of 8-methoxy-2'- deoxyadenosine-containing oligonucleotides to probe the syn glycosidic conformation of 2'-deoxyadenosine within DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Modified-2′-Deoxyadenosine Analogues Induce Delayed Polymerization Arrest during HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry analysis of nucleosides and nucleotides | Scilit [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids | Michal Hocek Group [hocek.group.uochb.cz]

- 13. Synthesis and enzymatic incorporation of norbornene-modified nucleoside triphosphates for Diels–Alder bioconjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

Enzymatic incorporation of C8-modified nucleotides by DNA polymerases

Topic: Enzymatic incorporation of C8-modified nucleotides by DNA polymerases Content Type: Application Note and Detailed Protocol Audience: Researchers, Protein Engineers, and Drug Development Professionals

Mechanistic Insights, Polymerase Selection, and Optimization Protocols

Abstract

The site-specific incorporation of C8-modified purine nucleotides (e.g., C8-alkyne-dATP, C8-bromo-dG) represents a critical challenge in chemical biology.[1] Unlike C5-pyrimidine modifications which protrude into the major groove, C8-purine modifications often destabilize the anti conformation required for Watson-Crick base pairing, forcing the nucleobase into a syn conformation that stalls replicative polymerases. This guide delineates the structural barriers to incorporation, identifies "permissive" DNA polymerases (primarily Family B), and provides a validated protocol for high-efficiency enzymatic synthesis of functionalized DNA.

Introduction: The C8 Conundrum

Modified nucleotides are essential for applications ranging from SELEX (aptamer selection) to electrochemical sensing and fluorescence labeling.

-

The Advantage: C8-substitution on purines (Adenine, Guanine) allows for labeling without interfering with the Watson-Crick hydrogen bonding face, theoretically preserving duplex stability.

-

The Problem: The C8-substituent creates significant steric clash with the sugar-phosphate backbone when the nucleotide is in the standard anti conformation. To relieve this strain, the nucleobase rotates to the syn conformation.

-

The Consequence: Standard high-fidelity polymerases (e.g., Taq, Phusion) evolved to tightly monitor the geometry of the nascent base pair. They reject the syn-conformer, leading to chain termination or extremely slow kinetics (

decreases by orders of magnitude).

Polymerase Selection Guide

Success relies entirely on selecting a polymerase with an active site malleable enough to accommodate the bulky C8-substituent or the transient syn conformation.

Comparative Efficiency Table

| Enzyme Family | Representative Enzymes | C8-Mod Tolerance | Fidelity | Mechanism of Failure/Success |

| Family A | Taq, Klenow (exo-) | Poor | Moderate | Steric gating in the active site rejects syn conformation; often stalls immediately. |

| Family B | KOD (exo-) , Vent (exo-) , 9°N (Therminator) | High | High | Larger active site cleft allows "wobble"; specific mutations (e.g., A485L in KOD) enhance tolerance. |

| Family Y | Dpo4, Pol η (Eta) | Very High | Low | Naturally evolved for Translesion Synthesis (TLS); open active site tolerates bulky adducts but prone to mismatching. |

Recommendation: For applications requiring full-length product with reasonable fidelity (e.g., labeling, PCR), KOD (exo-) or Vent (exo-) are the gold standards. For bypassing massive bulky lesions (e.g., C8-aryl adducts) where fidelity is secondary, use Dpo4 .

Mechanistic Visualization

The following diagram illustrates the structural conflict that occurs during incorporation and the workflow for overcoming it.

Caption: Structural logic dictating polymerase stalling vs. incorporation. C8-modifications drive the nucleobase into the 'syn' conformation, which is rejected by Family A polymerases but accommodated by Family B variants.

Validated Protocol: Primer Extension with C8-Alkyne-dATP

This protocol is optimized for KOD XL or Vent (exo-) DNA polymerase.[1] It is designed to incorporate C8-alkyne-dATP (or similar analogs) for subsequent Click Chemistry labeling.

Materials

-

Enzyme: KOD XL DNA Polymerase (2.5 U/µL) or Vent (exo-) DNA Polymerase.

-

Buffer: 10x Reaction Buffer (supplied with enzyme; typically contains 20mM MgSO4).

-

Template: ssDNA or dsDNA template (1 µM).

-

Primer: 5'-FAM labeled primer (for visualization) or standard primer (10 µM).

-

Nucleotides:

-

Natural dNTP mix (dCTP, dGTP, dTTP) at 2 mM each.

-

Modified dATP (C8-alkyne) at 2 mM (Note: Use 1.5x to 2x excess relative to natural dNTPs if competition is an issue, though pure substitution is preferred).

-

-

Additives: DMSO (optional, 5%) to reduce secondary structure.

Experimental Workflow

Step 1: Reaction Assembly (25 µL Volume)

Assemble the reaction on ice in the following order:

| Component | Volume | Final Concentration |

| Nuclease-free Water | to 25 µL | N/A |

| 10x Thermopol/KOD Buffer | 2.5 µL | 1x (2 mM Mg²⁺) |

| dNTP Mix (C, G, T) | 2.5 µL | 200 µM each |

| C8-Alkyne-dATP | 2.5 µL | 200 µM |

| Primer (10 µM) | 1.0 µL | 0.4 µM |

| Template DNA (1 µM) | 0.5 µL | 20 nM |

| Polymerase (2.5 U/µL) | 1.0 µL | 2.5 Units |

> Critical Note: Do not mix natural dATP with C8-alkyne-dATP. The polymerase will preferentially select the natural nucleotide by a factor of >1000.

Step 2: Thermal Cycling (Primer Extension)

Due to the slower kinetics (

-

Denaturation: 95°C for 2 min.

-

Cycling (25-30 cycles):

-

95°C for 30 sec.

-

Annealing: [Tm - 5°C] for 45 sec.

-

Extension:68°C - 72°C for 2 to 4 minutes . (Standard is 1 min/kb; for C8-mods, use 2-3 min/kb ).

-

-

Final Extension: 72°C for 10 min.

-

Hold: 4°C.

Step 3: Post-Synthesis Click Labeling (CuAAC)

If the C8-modification is an alkyne, proceed to labeling:

-

Purify DNA (Spin column or Ethanol precipitation) to remove unincorporated dNTPs.

-

Add Azide-Fluorophore (50 µM), CuSO4 (1 mM), THPTA Ligand (5 mM), and Sodium Ascorbate (5 mM).

-

Incubate at 37°C for 30 mins.

Troubleshooting & Optimization

Issue: Incomplete Extension / Stalling

-

Cause: The polymerase cannot accommodate the syn conformation at the active site.

-

Solution 1 (Manganese Boost): Add MnCl₂ to a final concentration of 0.5 - 1.0 mM. Manganese relaxes the geometric specificity of the active site, allowing "looser" fit for the modified base. Warning: This lowers fidelity.

-

Solution 2 (Enzyme Swap): Switch to Therminator DNA Polymerase (NEB), an A485L variant of 9°N specifically engineered to incorporate bulky acyclic and modified nucleotides.

Issue: Low Yield

-

Cause: Slow kinetics (

is low). -

Solution: Increase the enzyme concentration to 5 Units/reaction and double the extension time.

Experimental Workflow Diagram

This diagram outlines the complete process from incorporation to functional analysis.

Caption: Step-by-step workflow for generating and labeling DNA using C8-modified nucleotides.

References

-

Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Source: Accounts of Chemical Research (2016). Significance: Defines the structural basis for Family B superiority. URL:[Link]

-

Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. Source: Molecules (2024).[2] Significance: detailed synthesis and primer extension data for C8-alkyne-dATP. URL:[Link]

-

Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency. Source: PLOS ONE / bioRxiv (2023/2025). Significance: Describes KOD mutants (e.g., Mut_C2) with 20-fold higher efficiency for modified dNTPs. URL:[Link][3]

-

Structural and biochemical impact of C8-aryl-guanine adducts within the NarI recognition DNA sequence. Source: Nucleic Acids Research (2014). Significance: Analysis of bulky C8-adduct bypass by Dpo4 vs Klenow. URL:[Link]

-

Click Chemistry (Azide / alkyne reaction) Protocol. Source: Interchim / BroadPharm. Significance: Standard conditions for CuAAC labeling of modified DNA. URL:[Link]

Sources

- 1. C8-Alkyne-dCTP [baseclick.eu]

- 2. Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incoming nucleotide binds to Klenow ternary complex leading to stable physical sequestration of preceding dNTP on DNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of DNA-Protein Complexes Containing the 8-Benzyloxy-2'-Deoxyadenosine Adduct

Introduction & Scientific Rationale

The structural characterization of DNA lesions is critical for understanding mutagenesis and repair mechanisms. 8-benzyloxy-2'-deoxyadenosine (8-benzyloxy-dA) represents a class of bulky, hydrophobic C8-purine adducts. These lesions are particularly challenging because substituents at the C8 position often sterically clash with the sugar-phosphate backbone, forcing the nucleotide into a syn conformation around the glycosidic bond, unlike the canonical anti conformation of B-form DNA.

To visualize this lesion, standard replicative polymerases are insufficient due to their tight active sites. This protocol utilizes DNA Polymerase IV (Dpo4) from Sulfolobus solfataricus, a Y-family translesion synthesis (TLS) polymerase.[1] Dpo4 is the "gold standard" for such studies because its unique "Little Finger" domain creates a solvent-accessible gap that accommodates bulky adducts.

Key Challenges Addressed:

-

Hydrophobicity: The benzyloxy group promotes aggregation; specific detergents or cryoprotectants are required.

-

Catalytic Trapping: To capture the "pre-catalytic" state without turning over the substrate, Magnesium (

) must be substituted with Calcium ( -

Conformational Heterogeneity: The syn/anti equilibrium requires rigid crystallization matrices (high MW PEGs).

Experimental Workflow Overview

The following diagram outlines the critical path from oligonucleotide processing to diffraction-quality crystals.

Figure 1: End-to-end workflow for co-crystallizing bulky DNA adducts with Dpo4.

Detailed Protocol

Phase 1: Oligonucleotide Preparation

The presence of the benzyl group at C8 increases the hydrophobicity of the DNA strand significantly.

-

Synthesis: Use solid-phase phosphoramidite chemistry. The 8-benzyloxy-dA phosphoramidite is sensitive to prolonged oxidation; use mild oxidizers (e.g., 0.02 M I2 in THF/Pyridine/H2O).

-

Purification (Critical):

-

Method: Reverse-Phase HPLC (C18 column).

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

-

Buffer B: Acetonitrile (ACN).

-

Gradient: 0-20% B over 30 mins. Note: The 8-benzyloxy-dA oligo will elute significantly later than unmodified DNA due to the benzyl group.

-

-

Annealing:

-

Mix Template (containing lesion) and Primer (n-1 or n length) in a 1:1 molar ratio .

-

Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl.

-

Cycle: Heat to 95°C for 5 min, cool to 25°C over 4 hours (1°C/min ramp).

-

Phase 2: Protein Complex Assembly

Sulfolobus solfataricus Dpo4 is thermostable, which aids in purification (heat shock of host lysate) but requires specific handling for crystallization.

-

Stoichiometry: Mix Dpo4 : DNA Duplex at 1 : 1.2 . (Slight DNA excess ensures all protein is bound, reducing precipitation of apo-protein).

-

Incoming Nucleotide: Add dNTP (usually dCTP or dTTP depending on the base opposite the lesion) at 10-fold molar excess .

-

Catalytic Block: Add 5 mM

.-

Why?

allows dNTP binding but prevents the nucleophilic attack of the 3'-OH on the

-

Phase 3: Crystallization Screening

Use the Hanging Drop Vapor Diffusion method.[2] Mix 1

Table 1: Optimized Crystallization Conditions for Dpo4-Adduct Complexes

| Parameter | Condition A (Acidic - Standard) | Condition B (Neutral - Alternative) | Function |

| Buffer | 0.1 M Sodium Acetate, pH 4.6 | 0.1 M HEPES, pH 7.0 | Stabilizes protein surface charge. |

| Precipitant | 8–12% PEG 4000 | 10–15% PEG 8000 | Drives nucleation via excluded volume. |

| Salt | 0.2 M Ammonium Acetate | 0.2 M Sodium Citrate | Modulates ionic strength/solubility. |

| Additive | 5–10 mM | 5 mM | Traps pre-catalytic state. |

| Temp | 18°C - 20°C | 18°C | Dpo4 crystallizes best at ambient temp. |

| Cryo | 25% Ethylene Glycol | 25% Glycerol | Prevents ice formation during flash cooling. |

Application Note on pH: Dpo4-DNA crystals often favor lower pH (4.6–5.0). At this pH, the protein surface charge distribution favors packing interactions that tolerate the DNA backbone distortions caused by the 8-benzyloxy group.

Mechanistic Validation (Self-Validating the Structure)

When solving the structure, you must validate that the electron density reflects the specific properties of the 8-benzyloxy-dA adduct.

Figure 2: Mechanistic impact of C8-substitution on nucleotide conformation and enzyme binding.

Validation Checklist:

-

Syn vs. Anti: Check the

angle of the glycosidic bond. 8-substituted purines usually adopt the syn conformation (approx 60-80°) to avoid clashing with the O4' of the ribose. -

Hoogsteen Pairing: If in syn, the lesion presents its Hoogsteen face (N7/N6) for pairing. Verify if the incoming dNTP pairs via Watson-Crick or Hoogsteen geometry.

-

Benzyl Density: The benzyl ring should be visible in the "Little Finger" gap or stacked against the adjacent base pair. If the density is missing, the ring may be disordered (rotating freely).

References

-

Rechkoblit, O., et al. (2006). Stepwise Translocation of Dpo4 Polymerase during Error-Free Bypass of an oxoG Lesion.[3] PLoS Biology.

- Context: Establishes the foundational crystallization conditions (PEG 4000/NaOAc) for Dpo4 with C8-modified purines (8-oxoG).

-

Ling, H., et al. (2001). Crystal Structure of a Y-Family DNA Polymerase in Action: A Mechanism for Error-Prone and Lesion-Bypass Replication. Cell.

- Context: The primary reference for Dpo4 structure and the "Little Finger" domain mechanism.

-

Eason, R. G., et al. (1996). Synthesis and characterization of 8-methoxy-2'-deoxyadenosine-containing oligonucleotides to probe the syn glycosidic conformation. Nucleic Acids Research.

- Context: Provides chemical justification for the syn conform

-

Boudsocq, F., et al. (2004). Structure of the error-prone DNA polymerase IV of Sulfolobus solfataricus. Nature Genetics.

- Context: Further refinement of Dpo4 crystallization protocols with various DNA substr

Sources

Troubleshooting & Optimization

Solubility of 8-benzyloxy-2'-deoxyadenosine in aqueous vs. organic buffers

Technical Support Center: 8-Benzyloxy-2'-deoxyadenosine

Welcome to the technical support guide for 8-benzyloxy-2'-deoxyadenosine. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the solubility of this modified nucleoside. Our goal is to equip you with the scientific rationale and practical steps needed to ensure successful and reproducible experiments.

Section 1: Understanding the Molecule & Its Solubility Challenges

Frequently Asked Questions (FAQs)

Q1: What is 8-benzyloxy-2'-deoxyadenosine and why is its solubility a common issue?

A1: 8-benzyloxy-2'-deoxyadenosine is a synthetic derivative of 2'-deoxyadenosine, a natural building block of DNA. The key modification is the attachment of a bulky, nonpolar benzyloxy group (-O-CH₂-C₆H₅) at the 8-position of the adenine base. While the deoxyadenosine core is hydrophilic, the large benzyloxy group introduces significant hydrophobicity (low water solubility). This dual nature often leads to challenges when trying to dissolve the compound in standard aqueous buffers used for biological assays. Many active compounds can be excluded from biological assays due to low aqueous solubility[1].

Q2: What are the general solubility characteristics I should expect?

A2: Based on its chemical structure, you should anticipate the following:

-

Poor Aqueous Solubility: The compound will be poorly soluble or practically insoluble in purely aqueous solutions like water, phosphate-buffered saline (PBS), or Tris buffers.

-

Good Organic Solvent Solubility: It will exhibit significantly better solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2]

-

Moderate Solubility in Alcohols: Solubility in ethanol or methanol is expected to be moderate but likely less than in DMSO.

Q3: How does pH impact the solubility of 8-benzyloxy-2'-deoxyadenosine?

A3: The parent molecule, adenosine, has pKa values that allow it to be protonated at low pH, which can increase aqueous solubility. However, the 8-position substitution on 8-benzyloxy-2'-deoxyadenosine can alter the pKa values of the purine ring nitrogens.[3] While slight pH adjustments might marginally influence solubility, the dominant hydrophobic character of the benzyloxy group means that pH manipulation alone is unlikely to be an effective strategy for achieving high aqueous concentrations.

Q4: Are there any stability concerns I should be aware of when preparing solutions?

A4: Yes. Nucleoside analogs can be susceptible to degradation under certain conditions.

-

pH Extremes: Strong acidic or basic conditions can lead to hydrolysis of the glycosidic bond (cleavage of the deoxyribose sugar from the base) or other rearrangements.[4] For some modified nucleosides, even mildly alkaline conditions can cause issues.[5][6]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation and degradation over time. It is best practice to aliquot stock solutions into single-use volumes.[7][8]

-

Long-Term Storage: For long-term stability, stock solutions, especially in organic solvents, should be stored at -20°C or -80°C.[7] Some modified nucleosides have shown temperature-dependent decomposition.[9]

Section 2: Protocols and Experimental Workflows

Data Summary: Expected Solubility Profile

The following table provides a general guideline for solvent selection. Empirical testing is always recommended.

| Solvent/Buffer System | Expected Solubility | Maximum Recommended Concentration (for Biological Assays) | Key Considerations |

| Water, PBS (pH 7.4), Tris-HCl | Very Poor / Insoluble | < 0.1 mg/mL | Not recommended for primary stock solutions. |

| Dimethyl Sulfoxide (DMSO) | High | ≥ 50 mg/mL | Recommended solvent for primary stock solutions. Keep final concentration in assays low (<0.5%) to avoid cytotoxicity.[7] |

| Ethanol (100%) | Moderate | ~10-25 mg/mL | Can be used as a co-solvent. May precipitate upon high dilution into aqueous buffers. |

| N,N-Dimethylformamide (DMF) | High | ≥ 30 mg/mL | Effective solvent, but can be more toxic to cells than DMSO. Ensure compatibility with your assay system. |

Diagram: Chemical Rationale for Solubility

The diagram below illustrates the distinct polar and nonpolar regions of the 8-benzyloxy-2'-deoxyadenosine molecule, which govern its solubility behavior.

Caption: Key structural regions of the molecule.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the standard and most reliable method for preparing a concentrated stock of 8-benzyloxy-2'-deoxyadenosine.

Materials:

-

8-benzyloxy-2'-deoxyadenosine (solid powder)

-

Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer and/or sonicator

Procedure:

-

Pre-Weigh Vial: Tare a sterile, dry vial on a calibrated analytical balance.

-